molecular formula C19H21NO4 B267035 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

货号 B267035
分子量: 327.4 g/mol
InChI 键: SAADPJNFODSWLP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.

作用机制

2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. In addition, 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to modulate the function of other immune cells, such as T-cells and dendritic cells, which play a critical role in the immune response.
Biochemical and Physiological Effects:
2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, leading to the inhibition of tumor growth. In addition, 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in autoimmune diseases and inflammatory disorders. 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to improve the survival and function of regulatory T-cells, which play a critical role in maintaining immune homeostasis.

实验室实验的优点和局限性

One of the main advantages of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is its selectivity for BTK, which reduces the risk of off-target effects. 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also shown good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for clinical development. However, one of the limitations of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is its potential for drug-drug interactions, as it is metabolized by cytochrome P450 enzymes. In addition, 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide may have limited efficacy in patients with mutations in the BTK gene, which can lead to resistance to BTK inhibitors.

未来方向

There are several future directions for the development of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. One potential direction is the combination of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway or the anti-CD20 antibody rituximab, to enhance its efficacy. Another direction is the development of biomarkers to identify patients who are most likely to benefit from 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. In addition, the evaluation of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in combination with immunotherapy, such as checkpoint inhibitors, is an area of active research. Finally, the development of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide for the treatment of other diseases, such as multiple sclerosis and Sjogren's syndrome, is an area of interest.

合成方法

The synthesis of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves several steps, including the reaction of 2-aminobenzamide with 2-(tetrahydro-2-furanylmethoxy)phenylboronic acid, followed by the reaction with methyl iodide and purification through chromatography. The final product is a white crystalline solid with a molecular weight of 395.48 g/mol.

科学研究应用

2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications. In preclinical studies, 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also shown efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), and inflammatory disorders, such as psoriasis and inflammatory bowel disease (IBD).

属性

产品名称

2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

分子式

C19H21NO4

分子量

327.4 g/mol

IUPAC 名称

2-methoxy-N-[2-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C19H21NO4/c1-22-17-10-4-2-8-15(17)19(21)20-16-9-3-5-11-18(16)24-13-14-7-6-12-23-14/h2-5,8-11,14H,6-7,12-13H2,1H3,(H,20,21)

InChI 键

SAADPJNFODSWLP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC3CCCO3

规范 SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC3CCCO3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。